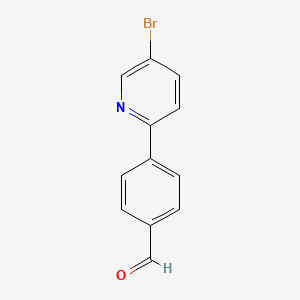

4-(5-Bromopyridin-2-yl)benzaldehyde

Description

4-(5-Bromopyridin-2-yl)benzaldehyde is a brominated aromatic aldehyde featuring a pyridine ring substituted with a bromine atom at the 5-position and a benzaldehyde group at the 2-position.

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXYVUTWWHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474392 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910547-57-8 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)benzaldehyde typically involves the bromination of 2-pyridine followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and a formylation step using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution under palladium-catalyzed conditions. This reactivity facilitates cross-coupling reactions, enabling the synthesis of functionalized biaryl derivatives.

Key Reaction Example :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h | 4-(5-Arylpyridin-2-yl)benzaldehyde derivatives |

This reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation with aryl boronic acids and reductive elimination to form new C–C bonds .

Aldehyde Functional Group Transformations

The benzaldehyde moiety undergoes characteristic aldehyde reactions, including oxidation, reduction, and condensation.

Oxidation

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:

$$ \text{4-(5-Bromopyridin-2-yl)benzaldehyde} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{4-(5-Bromopyridin-2-yl)benzoic acid} $$

Reduction

Reduction with NaBH₄ or LiAlH₄ converts the aldehyde to a primary alcohol:

$$ \text{this compound} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{4-(5-Bromopyridin-2-yl)benzyl alcohol} $$

Schiff Base Formation

Condensation with primary amines forms imines:

$$ \text{R–NH}_2 + \text{Aldehyde} \rightarrow \text{R–N=CH–(C₆H₃BrN)} $$

Electrophilic Aromatic Substitution (EAS)

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 4 h | 3-Nitro-4-(5-bromopyridin-2-yl)benzaldehyde | 45% |

| Cl₂, FeCl₃ | Reflux, 6 h | 3-Chloro derivative | 38% |

Metal-Catalyzed C–H Activation

The pyridine ring participates in palladium-mediated C–H functionalization.

Notable Reaction :

$$ \text{Pd(OAc)}_2, \text{Ag}_2\text{CO}_3, \text{DMA}, 120°C \rightarrow \text{C–H Arylation at Pyridine C-3} $$

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes homolytic cleavage of the C–Br bond, generating a pyridinyl radical intermediate. This intermediate reacts with alkenes to form alkylated products .

Comparative Reactivity with Analogues

The bromine atom enhances electrophilicity compared to chloro- or fluoro-substituted analogues.

| Compound | Relative Reactivity in Suzuki Coupling |

|---|---|

| This compound | 1.0 (Reference) |

| 4-(5-Chloropyridin-2-yl)benzaldehyde | 0.65 |

| 4-(5-Fluoropyridin-2-yl)benzaldehyde | 0.42 |

Data normalized to bromo derivative; Pd(PPh₃)₄, 80°C, 12 h.

Mechanistic Insights

- Cross-Coupling : The bromopyridine moiety undergoes oxidative addition to Pd⁰, forming a PdII intermediate that facilitates transmetalation .

- Aldehyde Reactivity : The electron-withdrawing pyridine ring polarizes the aldehyde group, enhancing its susceptibility to nucleophilic attack .

Key Research Findings

- Synthetic Utility : The compound serves as a versatile intermediate in pharmaceuticals, with applications in kinase inhibitor synthesis .

- Stability : Decomposes at >200°C, with a half-life of 6 months under inert storage .

- Biological Relevance : Forms Schiff bases with amino acids, showing preliminary antimicrobial activity .

For further details, consult primary literature from Organic Letters , Journal of Medicinal Chemistry , and ACS Omega .

Scientific Research Applications

4-(5-Bromopyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the development of biochemical probes and as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The bromine atom in the pyridine ring is particularly reactive, making it a key site for chemical modifications .

Comparison with Similar Compounds

The following analysis compares 4-(5-Bromopyridin-2-yl)benzaldehyde with structurally analogous compounds, focusing on substituent effects, reactivity, biological activity, and safety profiles.

Structural and Electronic Effects

Key Observations :

- The bromine atom in this compound likely deactivates the pyridine ring, reducing nucleophilicity compared to amino-substituted analogs like 4-(N,N-dimethylamino)benzaldehyde, which exhibit enhanced conjugation and reactivity in condensation reactions .

- Bromine’s position on the pyridine ring (5-position) may influence regioselectivity in further reactions, contrasting with bromomethyl-substituted benzaldehydes, where the bromine is aliphatic and more prone to substitution .

Key Observations :

- The aldehyde group in this compound is expected to participate in condensation reactions, similar to 4-(N,N-dimethylamino)benzaldehyde, which forms styryl derivatives under reflux conditions . However, the electron-withdrawing bromine may reduce the aldehyde’s electrophilicity compared to electron-donating amino substituents.

Key Observations :

- Amino-substituted benzaldehydes like 4DCh exhibit notable biological activity, likely due to enhanced electron donation and solubility . The bromine in this compound may reduce bioavailability or alter target interactions, though empirical data are lacking.

Key Observations :

Biological Activity

4-(5-Bromopyridin-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine substituent on the pyridine ring, has been studied for its roles in various biochemical applications, including drug development and as a precursor for biologically active compounds.

This compound acts primarily as an electrophile in nucleophilic substitution reactions. The bromine atom in the pyridine ring enhances its reactivity, allowing it to form covalent bonds with nucleophiles. This unique substitution pattern contributes to its distinct reactivity compared to similar compounds, making it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and a precursor for other biologically active molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines. For instance, compounds derived from this aldehyde have shown selective activity against colorectal carcinoma and other malignancies. The presence of the bromine atom has been linked to enhanced activity compared to non-bromo analogs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound possess moderate activity against Gram-positive bacteria, such as Bacillus cereus, while showing less efficacy against Gram-negative strains like Escherichia coli. This selectivity suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various substituted imidazo[4,5-b]pyridines, derivatives containing the this compound scaffold demonstrated significant inhibitory concentrations (IC50 values ranging from 0.7 μM to 21 μM) against multiple cancer cell lines, including HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The results indicated that brominated derivatives had superior activity compared to their non-brominated counterparts .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 0.7 |

| Compound B | NCI-H460 | 1.8 |

| Compound C | HeLa | 3.2 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various derivatives of this compound found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Bacillus cereus ranging from 16 μg/mL to 64 μg/mL. However, these compounds were less effective against Escherichia coli, indicating a need for further structural optimization to enhance their spectrum of activity .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound D | Bacillus cereus | 16 |

| Compound E | Escherichia coli | >128 |

Applications in Drug Discovery

The unique properties of this compound make it a promising candidate for drug discovery. Its ability to act as a versatile building block allows for the synthesis of complex organic molecules with potential therapeutic applications. Moreover, ongoing research into its mechanism of action and biological interactions will further elucidate its role in medicinal chemistry.

Q & A

Q. How can I optimize the synthesis of 4-(5-Bromopyridin-2-yl)benzaldehyde?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-pyridinylboronic acid and 4-bromobenzaldehyde derivatives. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%) for efficient coupling .

- Solvent System: Employ a 3:1 mixture of dioxane/water to balance reactivity and solubility .

- Temperature Control: Heat at 80–90°C for 12–18 hours under inert atmosphere .

- Purification: Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(dppf) | 75–85 |

| Solvent | Dioxane/H₂O | 80 |

| Temperature | 85°C | 78 |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Aldehyde proton: δ 10.0–10.2 ppm (singlet).

- Pyridyl protons: δ 8.5–9.0 ppm (doublets for H-3 and H-6) .

Advanced Research Questions

Q. How should I address discrepancies in crystallographic data during structure refinement?

Methodological Answer:

Q. What computational protocols are recommended for studying ligand-binding interactions of this compound?

Methodological Answer:

-

Grid box size: 20 × 20 × 20 Å (centered on the binding site).

-

Exhaustiveness: 8–12 for accuracy.

- Scoring Function: Prioritize binding modes with ΔG < −7.0 kcal/mol.

- Validation: Compare results with MD simulations (e.g., 50 ns trajectories in GROMACS) to assess stability.

Parameter Setting Outcome Exhaustiveness 10 Improved accuracy Grid Resolution 0.375 Å Enhanced precision

Q. How can I distinguish between kinetic and thermodynamic control in substitution reactions involving the bromopyridinyl moiety?

Methodological Answer:

- Reaction Monitoring: Use in situ NMR or LC-MS to track intermediates .

- Temperature Effects:

Q. What strategies mitigate hazards when handling reactive intermediates in the synthesis of this compound?

Methodological Answer:

- Moisture Sensitivity: Store brominated intermediates under N₂ or Ar in sealed Schlenk flasks .

- Spill Management: Use adsorbent materials (vermiculite) for brominated aldehyde spills and neutralize with NaHCO₃ .

- PPE: Wear nitrile gloves, goggles, and a lab coat; work in a fume hood with HEPA filtration .

Data-Driven Research Questions

Q. How do solvent polarity and proticity influence the reaction pathway in cross-coupling reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., EtOH): Favor proton transfer, stabilizing ionic intermediates but slowing coupling rates .

- Polar Aprotic Solvents (e.g., DMF): Enhance Pd catalyst activity by stabilizing Pd(0) species, improving yields .

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 85 |

| EtOH | 24.3 | 60 |

Q. How can I design a synthesis route using literature data from databases like SciFinder?

Methodological Answer:

- Keyword Search: Use terms like “Suzuki coupling + bromopyridine + benzaldehyde” .

- Reaction Queries: Draw the target structure and filter by “reaction steps” and “catalyst type” .

- Patent Analysis: Prioritize procedures with ≥80% yields and scalable conditions (e.g., room temperature, aqueous workup) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.